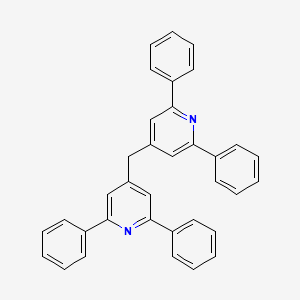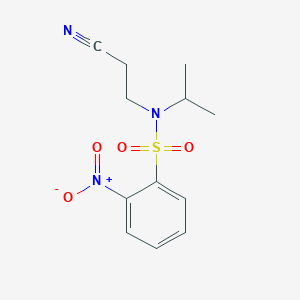
N'-(4-methoxybenzylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group attached to a nitrobenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxybenzylidene)isonicotinohydrazone: Similar structure with isonicotinohydrazone moiety.
N-salicylideneaniline: Contains a salicylidene group instead of methoxybenzylidene.
N-benzylaniline: Features a benzylidene group without the nitro substitution.
Uniqueness
N’-(4-methoxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H13N3O4 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
Clave InChI |
LIVSXCXPIQHLML-MHWRWJLKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)



![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)


